N-Butyl-N-(1-phenyltetrazol-5-yl)amine
Description
N-Butyl-N-(1-phenyltetrazol-5-yl)amine is a tetrazole derivative characterized by a butyl group and a phenyl substituent attached to the tetrazole core. Tetrazoles are known for their bioisosteric replacement of carboxylic acids, enhancing drug-like properties such as solubility and resistance to enzymatic degradation .
Properties
Molecular Formula |
C11H15N5 |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-butyl-1-phenyltetrazol-5-amine |
InChI |
InChI=1S/C11H15N5/c1-2-3-9-12-11-13-14-15-16(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13,15) |
InChI Key |
OUHFUMHBQRIHIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Tetrazole vs. Oxazole Cores : Tetrazole derivatives (e.g., compounds in ) exhibit superior metabolic stability compared to oxazole analogs (e.g., compound 28 in ), as tetrazoles resist hydrolysis under physiological conditions .
Bulky substituents like tert-butyl () enhance steric shielding, reducing off-target interactions .
Synthetic Methods : Tetrazole derivatives are often synthesized via cycloaddition reactions (e.g., using NaN₃), while oxazoles () require multi-step protocols involving LHMDS and THF .
Research Implications
- Pharmacological Potential: The phenyl and butyl groups in this compound suggest applications in kinase inhibition or GPCR modulation, akin to analogs in and .
- Limitations : Direct biological data for the target compound is absent in the evidence; inferences are drawn from structural analogs. Further studies are needed to validate its efficacy and toxicity.
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